molecular formula C9H14N2O B13084827 2-(3-Methyl-5-isoxazolyl)piperidine

2-(3-Methyl-5-isoxazolyl)piperidine

Cat. No.: B13084827
M. Wt: 166.22 g/mol
InChI Key: LYDIAGHQGYPMSY-UHFFFAOYSA-N
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Description

3-Methyl-5-(piperidin-2-yl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methyl group at the 3-position and a piperidin-2-yl group at the 5-position. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(piperidin-2-yl)isoxazole can be achieved through various methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method employs metal-free synthetic routes, which are eco-friendly and avoid the use of toxic metal catalysts .

Industrial Production Methods

Industrial production of isoxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(piperidin-2-yl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methyl-5-(piperidin-2-yl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(piperidin-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(thiophen-2-yl)isoxazole
  • 3-Methyl-5-(phenyl)isoxazole
  • 3-Methyl-5-(pyridin-2-yl)isoxazole

Uniqueness

3-Methyl-5-(piperidin-2-yl)isoxazole is unique due to the presence of the piperidin-2-yl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and bioactivity compared to other isoxazole derivatives .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-5-piperidin-2-yl-1,2-oxazole

InChI

InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3

InChI Key

LYDIAGHQGYPMSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2CCCCN2

Origin of Product

United States

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